molecular formula C12H30Si3 B14645989 CID 12989918

CID 12989918

Cat. No.: B14645989
M. Wt: 258.62 g/mol
InChI Key: DLALKSMIFAKJGI-UHFFFAOYSA-N
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Description

CID 12989918 is a compound registered in the PubChem database, a public repository for chemical structures and biological properties. For this analysis, comparisons will focus on structurally or functionally analogous compounds referenced in the evidence, though direct data for this compound is unavailable.

Properties

Molecular Formula

C12H30Si3

Molecular Weight

258.62 g/mol

InChI

InChI=1S/C12H30Si3/c1-13(2)9-7-11-15(5,6)12-8-10-14(3)4/h7-12H2,1-6H3

InChI Key

DLALKSMIFAKJGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CCC[Si](C)(C)CCC[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 12989918 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 12989918 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve specific temperatures, pressures, and solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an oxidized derivative of this compound, while reduction may yield a reduced form of the compound. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

CID 12989918 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 12989918 involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies and compounds relevant to comparative chemical analyses, though none directly reference CID 12989918. Below is a synthesized comparison based on analogous compounds and frameworks:

2.1 Structural Analogues

(Figure 8) lists betulin-derived inhibitors, including betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267), which share triterpenoid backbones. These compounds are compared for substrate specificity and inhibitory activity in enzyme assays. For example:

  • Betulin (CID 72326) : Exhibits moderate inhibitory activity against steroid-metabolizing enzymes but low solubility.
  • 3-O-caffeoyl betulin (CID 10153267) : Enhanced solubility and inhibitory potency due to the caffeoyl moiety, improving pharmacokinetic properties .

If this compound belongs to this structural class, its functional groups (e.g., hydroxyl, carboxyl) could be benchmarked against these analogues.

2.2 Functional Analogues

describes oscillatoxin derivatives (e.g., CID 101283546 , CID 185389 ), which are macrocyclic polyketides with cytotoxic properties. Key comparisons include:

  • Oscillatoxin D (CID 101283546) : High cytotoxicity (IC₅₀ < 1 µM in cancer cell lines) due to its macrocyclic lactone ring.
  • 30-Methyl-oscillatoxin D (CID 185389) : Reduced activity (IC₅₀ ~5 µM) due to steric hindrance from methylation .

If this compound shares a polyketide scaffold, its bioactivity could be evaluated against these benchmarks.

2.3 Pharmacokinetic and Toxicity Profiles

–20 provide pharmacokinetic data for unrelated compounds, but their methodologies are instructive:

  • CYP inhibition : Compounds like CAS 1254115-23-5 (CID 57416287) show CYP1A2 inhibition, critical for drug-drug interaction assessments .
  • Solubility and bioavailability : CAS 899809-61-1 (CID 57892468) has moderate solubility (0.02–0.08 mg/mL) and high GI absorption, parameters that could contextualize this compound’s performance .

Data Table: Key Parameters of Analogous Compounds

Parameter Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546) CAS 1254115-23-5 (CID 57416287)
Molecular Weight 442.7 g/mol 604.8 g/mol 750.9 g/mol 142.20 g/mol
Solubility Low (hydrophobic) Moderate (log S: -1.71) Insoluble in water 86.7 mg/mL (ESOL)
CYP Inhibition None reported None reported None reported CYP1A2 inhibitor
Bioactivity (IC₅₀) 10 µM (enzymatic) 2 µM (enzymatic) <1 µM (cytotoxicity) Not applicable
References

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